molecular formula C15H19N3O4 B2857800 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-methoxyphenyl)acetamide CAS No. 868680-50-6

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2857800
CAS No.: 868680-50-6
M. Wt: 305.334
InChI Key: RCSMSNIRNIPOQO-UHFFFAOYSA-N
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Description

2-(4-Ethyl-2,3-dioxopiperazin-1-yl)-N-(3-methoxyphenyl)acetamide (CAS: 868680-50-6) is a piperazine-derived compound featuring a 2,3-dioxopiperazine core substituted with an ethyl group at the 4-position. The acetamide moiety is linked to a 3-methoxyphenyl group, contributing to its structural uniqueness. Its molecular formula is C₁₅H₁₉N₃O₄, with a molecular weight of 305.33 g/mol .

Properties

IUPAC Name

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-3-17-7-8-18(15(21)14(17)20)10-13(19)16-11-5-4-6-12(9-11)22-2/h4-6,9H,3,7-8,10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSMSNIRNIPOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Piperazine Substituents

  • 2-[4-[(4-Chlorophenyl)methyl]-2,3-dioxopiperazin-1-yl]-N-(3-methoxyphenyl)acetamide
    • Key Differences : Replaces the ethyl group with a 4-chlorophenylmethyl substituent on the piperazine ring.
    • Physicochemical Properties :
  • XlogP : 2.4 (indicating higher lipophilicity than the ethyl-substituted compound, which may influence membrane permeability).
  • Hydrogen Bond Donors/Acceptors: 1/4 (similar to the target compound).
  • Topological Polar Surface Area (TPSA): 79 Ų, suggesting moderate solubility .

Analogs with Heterocyclic Core Variations

  • (Z)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-methoxyphenyl)acetamide (I30) Key Differences: Features a thiazolidinone core instead of dioxopiperazine. Implications: The thiazolidinone ring’s sulfur atom and conjugated system may enhance interactions with enzymes like kinases, contrasting with the dioxopiperazine’s oxygen-rich, rigid structure .
  • 2-(1H-1,2,4-Triazole-1-yl)-N-(3-methoxyphenyl)acetamide Key Differences: Triazole ring replaces the dioxopiperazine. Activity: Exhibits acetylcholinesterase (AChE) inhibition, with OCH₃ and Cl substituents showing superior activity to NO₂ .

Analogs with Varied Aromatic Substituents

  • N-(6-Methoxybenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

    • Key Differences : Benzothiazole replaces the dioxopiperazine.
    • Implications : Benzothiazole’s aromaticity and planarity may favor DNA intercalation or kinase inhibition, diverging from the piperazine’s conformational flexibility .
  • N-(4-Methoxyphenyl)acetamide Derivatives Key Differences: Substituents at the 4-position instead of 3-methoxy (e.g., 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide). Activity: Explored as antimicrobial agents, highlighting the importance of methoxy positioning for target specificity .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound 4-Chlorophenylmethyl Analog Thiazolidinone Analog (I30)
Molecular Weight 305.33 427.88 Not Reported
XlogP Not Reported 2.4 Not Reported
Hydrogen Bond Donors 1 1 1–2
TPSA (Ų) ~79 (estimated) 79 ~90–100 (estimated)
Rotatable Bonds 6 6 5–7
  • Solubility : The 3-methoxyphenyl group’s electron-donating effects may enhance aqueous solubility in polar solvents, a trait shared with other OCH₃-containing analogs .

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